molecular formula C23H25N5O2S B11035719 N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide

N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide

Cat. No.: B11035719
M. Wt: 435.5 g/mol
InChI Key: PRPXNYHWZPOXNG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide is a complex organic compound with a unique structure that includes a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method is the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to modify the sulfanyl group or other functional groups within the molecule.

    Reduction: Reduction reactions can target the oxo group or other reducible functionalities.

    Substitution: The aromatic rings and other reactive sites can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways . The triazolopyrimidine core is known to interact with various biological targets, leading to its diverse biological activities .

Properties

Molecular Formula

C23H25N5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C23H25N5O2S/c1-3-16-8-10-19(11-9-16)24-20(29)12-18-13-28-22(25-21(18)30)26-23(27-28)31-14-17-6-4-15(2)5-7-17/h4-11,18H,3,12-14H2,1-2H3,(H,24,29)(H,25,26,27,30)

InChI Key

PRPXNYHWZPOXNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2CN3C(=NC(=N3)SCC4=CC=C(C=C4)C)NC2=O

Origin of Product

United States

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